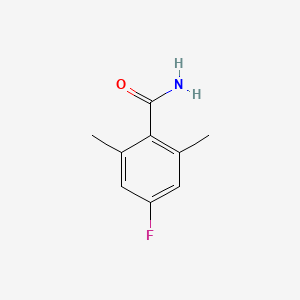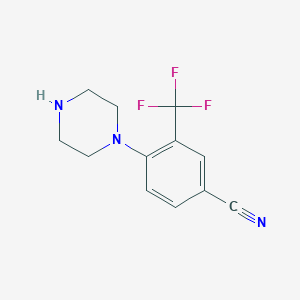![molecular formula C16H22N2O4S B6319199 t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate CAS No. 852554-13-3](/img/structure/B6319199.png)
t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 852554-13-3 . It has a molecular weight of 338.43 and its IUPAC name is tert-butyl 6-tosyl-3,6-diazabicyclo [3.1.0]hexane-3-carboxylate . The compound is typically stored in a dark place under inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Optical Activation
The synthesis and optical activation of 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid derivatives have been studied for their potential in asymmetric nitrogen applications. The total separation of enantiomers and the creation of diastereoisomeric salts and amides highlight the versatility of these compounds in stereochemical manipulations (Shustov et al., 1986).
Chemo- and Diastereo-selective Synthesis
The chemo- and diastereo-selective synthesis of diazabicyclo heptan-ones, pyrrolidines, and perhydroazirino[2,3-c]pyrroles demonstrate the compounds' utility in creating heterocyclic systems with diverse pharmacological profiles. These syntheses underscore the compounds' relevance in organic synthon production and pharmacology (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-methyl-1-((S)-1'-tosylprolyl)1,2-diazacyclohex-2-ene was established through X-ray structural analysis, revealing the conformational preferences of these compounds and shedding light on the stereochemistry of their formation. This analysis is critical for understanding the three-dimensional arrangements that dictate the compounds' reactivity and interactions (Konovalikhin et al., 1995).
Implications in Pharmacology
Research into the selective inhibition of Type II IMP dehydrogenase by diazabicyclo[3.1.0]hexane-2,4-diones highlights the potential therapeutic applications of these compounds. Their ability to inhibit DNA synthesis through IMPDH inhibition offers a pathway to developing isozyme-selective chemotherapeutic agents, demonstrating the compounds' significance in medical research (Barnes et al., 2001).
Novel Liquid Crystalline Compounds
The development of liquid crystalline compounds containing bicyclo[3.1.0]hexane core units illustrates the potential of these structures in materials science. The study of their liquid crystalline properties, such as transition temperatures and mesogenic potential, contributes to the advancement of materials with specific optical and electronic characteristics (Kozhushkov et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCKSELTFQRCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)






![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)



